molecular formula C14H22O6 B14307536 Triethyl pent-3-ene-1,1,3-tricarboxylate CAS No. 111833-63-7

Triethyl pent-3-ene-1,1,3-tricarboxylate

Cat. No.: B14307536
CAS No.: 111833-63-7
M. Wt: 286.32 g/mol
InChI Key: GDNQGMCVLMRMMP-UHFFFAOYSA-N
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Description

Triethyl pent-3-ene-1,1,3-tricarboxylate is an organic compound with the molecular formula C14H22O6 and a molecular weight of 286.32 g/mol . . This compound is characterized by its three ester functional groups and a pentene backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl pent-3-ene-1,1,3-tricarboxylate typically involves the esterification of 3-pentene-1,1,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Triethyl pent-3-ene-1,1,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl pent-3-ene-1,1,3-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of triethyl pent-3-ene-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the pentene backbone, which can undergo addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl pent-3-ene-1,1,3-tricarboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of three ester groups and a pentene backbone allows for diverse chemical transformations and applications, setting it apart from other similar compounds .

Properties

CAS No.

111833-63-7

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

triethyl pent-3-ene-1,1,3-tricarboxylate

InChI

InChI=1S/C14H22O6/c1-5-10(12(15)18-6-2)9-11(13(16)19-7-3)14(17)20-8-4/h5,11H,6-9H2,1-4H3

InChI Key

GDNQGMCVLMRMMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=CC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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